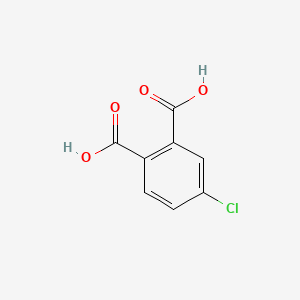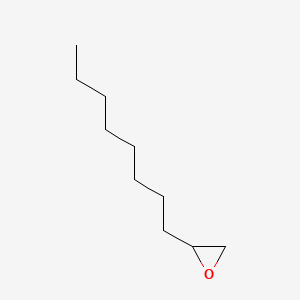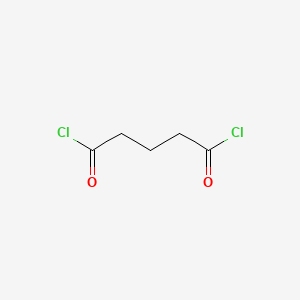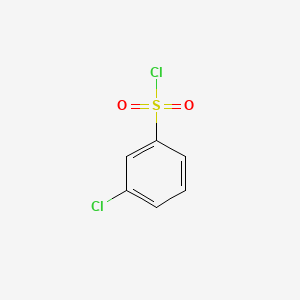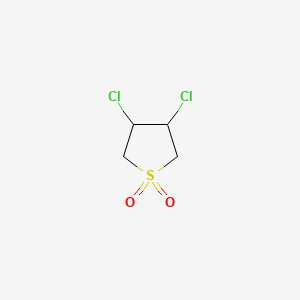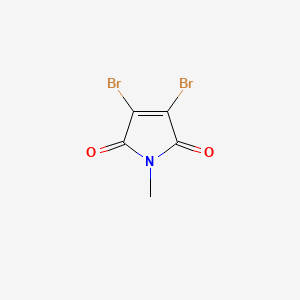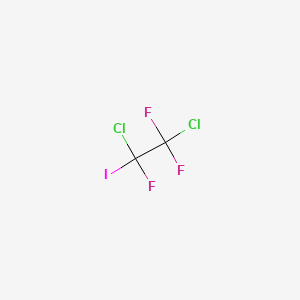
1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
Overview
Description
1,2-Dichloro-1,1,2-trifluoro-2-iodoethane is a halogenated organic compound with the molecular formula C₂Cl₂F₃I and a molecular weight of 278.827 g/mol . This compound is known for its unique combination of chlorine, fluorine, and iodine atoms, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane typically involves halogenation reactions. One common method is the reaction of 1,1,2-trifluoroethane with iodine monochloride (ICl) under controlled conditions . Industrial production methods may involve similar halogenation processes, often optimized for higher yields and purity.
Chemical Reactions Analysis
1,2-Dichloro-1,1,2-trifluoro-2-iodoethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Reagents such as sodium iodide (NaI) in acetone can be used for substitution reactions, while oxidizing agents like potassium permanganate (KMnO₄) can be used for oxidation.
Scientific Research Applications
1,2-Dichloro-1,1,2-trifluoro-2-iodoethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology and Medicine: The compound’s unique halogenation pattern makes it a candidate for studying halogen bonding interactions in biological systems.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane involves its ability to participate in halogen bonding and substitution reactions. The presence of multiple halogens allows it to interact with various molecular targets, influencing reaction pathways and product formation .
Comparison with Similar Compounds
1,2-Dichloro-1,1,2-trifluoro-2-iodoethane can be compared with other halogenated ethanes, such as:
1,1,2-Trichloro-1,2,2-trifluoroethane: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
1,2-Dichloro-1,1,2-trifluoroethane: Similar but without the iodine atom, affecting its chemical reactivity and applications.
Properties
IUPAC Name |
1,2-dichloro-1,1,2-trifluoro-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F3I/c3-1(5,6)2(4,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUGPHQZDLROAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)I)(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870510 | |
| Record name | 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-61-0 | |
| Record name | 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-1,1,2-trifluoro-2-iodoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DICHLORO-1,1,2-TRIFLUORO-2-IODOETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8W7U5MNKR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 1,2-dichloro-1,1,2-trifluoro-2-iodoethane?
A1: While the provided abstracts don't offer specific spectroscopic data, the research by Burton and Krutzsch [] investigates the reactions of 1,2-dichloro-2-iodo-1,1,2-trifluoroethane with fluoroölefins, implying the existence of different conformers. The study by Kalasinsky et al. [] focuses on vibrational studies and ab initio calculations of these conformers, suggesting the use of techniques like infrared and Raman spectroscopy for structural characterization.
Q2: What research has been conducted on the reactivity of this compound?
A2: Burton and Krutzsch [] explored the free radical additions of 1,2-dichloro-2-iodo-1,1,2-trifluoroethane with various fluoroölefins. This research provides insights into the compound's reactivity and its potential use in synthesizing more complex fluorinated molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




